N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide
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Overview
Description
“N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide” is a synthetic organic compound that belongs to the class of pyridine carboxamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through reactions such as halogenation, nitration, or alkylation.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanide salts.
Attachment of the Difluoroethoxy Group: This step might involve etherification reactions where the difluoroethoxy group is attached to the pyridine ring.
Formation of the Carboxamide Group: The final step usually involves the formation of the carboxamide group through reactions with amines or amides under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halides, nucleophiles, or electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide” can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The cyano and difluoroethoxy groups could play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-methylethyl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide: can be compared with other pyridine carboxamides, such as:
Uniqueness
The presence of the difluoroethoxy group in “this compound” might confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-4-(2,2-difluoroethoxy)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-12(2,7-15)17-11(18)9-5-8(3-4-16-9)19-6-10(13)14/h3-5,10H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJIYHKBOFODBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=NC=CC(=C1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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